molecular formula C12H14F3N B13620059 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine

Cat. No.: B13620059
M. Wt: 229.24 g/mol
InChI Key: YVWJICINFGWVLJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is a chemical compound with the molecular formula C12H14F3N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is unique due to the presence of both the trifluorophenyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

2-methyl-6-(2,3,4-trifluorophenyl)piperidine

InChI

InChI=1S/C12H14F3N/c1-7-3-2-4-10(16-7)8-5-6-9(13)12(15)11(8)14/h5-7,10,16H,2-4H2,1H3

InChI Key

YVWJICINFGWVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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